2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 5-bromothiophene moiety and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]acetic acid.
Reduction: 2-[4-[(5-Thiophen-2-yl)methyl]piperazin-1-yl]ethanol.
Substitution: 2-[4-[(5-Aminothiophen-2-yl)methyl]piperazin-1-yl]ethanol or 2-[4-[(5-Thiophen-2-yl)methyl]piperazin-1-yl]ethanol.
Scientific Research Applications
2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, potentially enhancing their efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(5-Methoxythiophen-2-yl)methyl]piperazin-1-yl]ethanol
Uniqueness
2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the 5-bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2OS/c12-11-2-1-10(16-11)9-14-5-3-13(4-6-14)7-8-15/h1-2,15H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYCNAMWTHYJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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